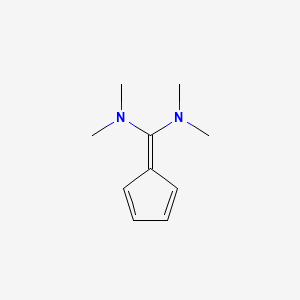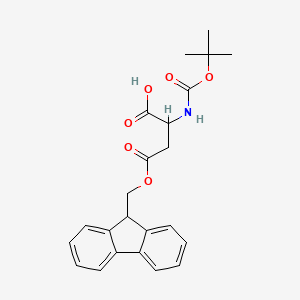
1H-Isoindole-1,3(2H)-dione, 2,2'-(3,6-dihydroxy-1,8-octanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/NR3398170 is a compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is recognized by the National Institute for Occupational Safety and Health (NIOSH) for its relevance in occupational safety and health research.
Métodos De Preparación
The preparation of NIOSH/NR3398170 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods often include large-scale synthesis using advanced chemical engineering techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
NIOSH/NR3398170 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Aplicaciones Científicas De Investigación
NIOSH/NR3398170 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and as a component in safety equipment.
Mecanismo De Acción
The mechanism of action of NIOSH/NR3398170 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
NIOSH/NR3398170 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds (VOCs) that are commonly found in industrial settings. These compounds share some chemical properties with NIOSH/NR3398170 but differ in their specific applications and effects. The unique properties of NIOSH/NR3398170 make it particularly valuable for certain research and industrial applications.
Propiedades
Número CAS |
107806-93-9 |
|---|---|
Fórmula molecular |
C24H24N2O6 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-[8-(1,3-dioxoisoindol-2-yl)-3,6-dihydroxyoctyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O6/c27-15(11-13-25-21(29)17-5-1-2-6-18(17)22(25)30)9-10-16(28)12-14-26-23(31)19-7-3-4-8-20(19)24(26)32/h1-8,15-16,27-28H,9-14H2 |
Clave InChI |
KUBSMJKOJKPTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(CCC(CCN3C(=O)C4=CC=CC=C4C3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)






